N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative with a complex heterocyclic framework. Its structure features:
- A thieno[3,2-d]pyrimidine core with two ketone groups at positions 2 and 4.
- A 3-nitrobenzyl group at position 1 of the pyrimidine ring, introducing strong electron-withdrawing properties.
This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and anti-inflammatory agents. Its synthesis likely involves multi-step coupling reactions, though specific details are absent in the provided sources.
Properties
Molecular Formula |
C25H24N4O7S |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C25H24N4O7S/c1-35-20-7-6-16(13-21(20)36-2)8-10-26-22(30)15-28-24(31)23-19(9-11-37-23)27(25(28)32)14-17-4-3-5-18(12-17)29(33)34/h3-7,9,11-13H,8,10,14-15H2,1-2H3,(H,26,30) |
InChI Key |
OLFUTRPTBOMWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the nitrobenzyl group and the dimethoxyphenethyl moiety. Key steps may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine precursors under controlled conditions.
Introduction of the Nitrobenzyl Group: This step may involve nucleophilic substitution reactions using nitrobenzyl halides.
Attachment of the Dimethoxyphenethyl Moiety: This can be accomplished through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for bulk production.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be used.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Modulate Receptors: Interact with cellular receptors to influence signaling pathways.
Affect Gene Expression: Alter the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis yields, and physicochemical properties of the target compound with analogous derivatives from the evidence:
Key Comparisons:
Structural Complexity: The target compound’s thieno[3,2-d]pyrimidine core is more complex than simpler pyrimidine () or acetamide () derivatives. Its nitrobenzyl group distinguishes it from sulfur-containing analogs () or fluorinated compounds ().
The 3,4-dimethoxyphenethyl side chain provides steric bulk akin to the 3,4-dimethoxyphenyl group in , but differs from the pyridin-2-yl group in .
Synthetic Efficiency :
- The target compound’s synthesis is likely less efficient than the 94%-yield multicomponent reaction in , but comparable to moderate yields of sulfur-containing analogs ().
Physicochemical Properties: The nitro group may reduce solubility compared to methoxy derivatives (), while the thieno-pyrimidine core could enhance thermal stability over simple acetamides ().
Research Findings and Trends
- Biological Relevance: Thieno-pyrimidine derivatives (e.g., ) are associated with kinase inhibition and antimicrobial activity. The nitro group in the target compound may enhance antibacterial properties but increase cytotoxicity risks .
- Crystallography : Aromatic dihedral angles (e.g., 61.8° in ) influence molecular packing and solubility, suggesting similar structural analysis is critical for the target compound.
- Spectral Data : IR peaks for amide C=O (1650–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) are consistent across analogs (), aiding in characterization.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A phenethyl group with methoxy substituents.
- A thienopyrimidine moiety that contributes to its pharmacological profile.
- An acetylamide group , which is often associated with enhanced bioactivity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
-
Antioxidant Activity :
- Studies have shown that compounds with similar structures can exhibit significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.
- Neuroprotective Effects :
-
Anti-inflammatory Activity :
- Similar compounds have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity :
- Modulation of Oxidative Stress :
- By scavenging free radicals and enhancing endogenous antioxidant defenses, it may protect neuronal cells from oxidative damage.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds on PC12 cells exposed to neurotoxic agents. Results indicated that these compounds could significantly reduce cell death and promote cell survival through anti-apoptotic mechanisms.
Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects on AChE and MAOs. The compound showed an IC50 value indicating potent inhibition comparable to established drugs used in Alzheimer's treatment.
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-... | AChE | 0.28 |
| N-(3,4-dimethoxyphenethyl)-... | MAO-B | 0.34 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
